N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide
Description
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide is a complex organic compound featuring a unique combination of functional groups
Properties
IUPAC Name |
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6S2/c1-2-8-24(20,21)16-6-4-3-5-13(16)14(17)15-10-12-11-23(18,19)9-7-22-12/h12-13H,2-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIMYKRKJCPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCCC1C(=O)NCC2CS(=O)(=O)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide typically involves multiple steps:
Formation of the 1,4-oxathiane ring: This can be achieved by reacting 2-(allylsulfanyl)ethanol with tellurium tetrachloride in boiling chloroform, yielding trichloro(1,4-oxathian-2-ylmethyl)-λ4-tellane.
Introduction of the piperidine ring: The oxathiane intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine-2-carboxamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the oxathiane ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of pharmaceuticals aimed at treating diseases such as cancer, infections, and neurological disorders.
Industry
In industrial settings, this compound could be used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various chemical processes, including catalysis and material science.
Mechanism of Action
The mechanism by which N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-methylsulfonylpiperidine-2-carboxamide
- N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-ethylsulfonylpiperidine-2-carboxamide
Uniqueness
Compared to similar compounds, N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
